5-Fluoro-2-(methylsulphonyl)benzyl bromide
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Overview
Description
5-Fluoro-2-(methylsulphonyl)benzyl bromide: is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 5-position and a methylsulphonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylsulphonyl)benzyl bromide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-(methylsulphonyl)benzyl alcohol.
Bromination: The benzyl alcohol is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2) to yield the desired benzyl bromide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification steps such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(methylsulphonyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulphonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura and other cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds with biological activity.
Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry:
Material Science: Application in the development of new materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylsulphonyl)benzyl bromide involves:
Electrophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon.
Fluorine Substitution: The presence of the fluorine atom can influence the reactivity and stability of the compound.
Methylsulphonyl Group: The methylsulphonyl group can participate in various chemical reactions, affecting the overall reactivity of the compound.
Comparison with Similar Compounds
5-Fluoro-2-(methylsulphonyl)benzyl chloride: Similar structure but with a chlorine atom instead of bromine.
5-Fluoro-2-(methylsulphonyl)benzyl iodide: Similar structure but with an iodine atom instead of bromine.
2-Fluoro-5-(methylsulphonyl)benzyl bromide: Similar structure but with different positions of the fluorine and methylsulphonyl groups.
Uniqueness:
Reactivity: The presence of the bromine atom makes 5-Fluoro-2-(methylsulphonyl)benzyl bromide more reactive in nucleophilic substitution reactions compared to its chloride and iodide analogs.
Stability: The specific positioning of the fluorine and methylsulphonyl groups can influence the stability and reactivity of the compound, making it unique for certain applications.
Properties
Molecular Formula |
C8H8BrFO2S |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 |
InChI Key |
CCXZJKASPFJWKT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)CBr |
Origin of Product |
United States |
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